molecular formula C14H14O4 B454975 5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde CAS No. 438220-46-3

5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde

Cat. No. B454975
CAS RN: 438220-46-3
M. Wt: 246.26g/mol
InChI Key: SPRPGVQMLSAAEN-UHFFFAOYSA-N
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Description

“5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde” is an organic compound with the CAS Number: 438220-46-3 . It has a molecular weight of 246.26 . The IUPAC name for this compound is 5-[(4-ethoxyphenoxy)methyl]-2-furaldehyde .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H14O4/c1-2-16-11-3-5-12(6-4-11)17-10-14-8-7-13(9-15)18-14/h3-9H,2,10H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Extraction and Analysis in Plant Foods

  • Antioxidant Activity Evaluation : A study detailed the formation of 5-(ethoxymethyl)furan-2-carbaldehyde (EMF) during the hydrothermal hydrolysis in plant foods. EMF displayed antioxidant activity, mainly in the oxygen radical absorbing capacity (ORAC) assay. This implies its potential role in evaluating the antioxidant activities of plant foods (Chen et al., 2014).

Chemical Synthesis and Reactions

  • Preparation of Substituted Compounds : Research has been conducted on the preparation of substituted furan- and thiophen-2-carbaldehydes, which may include derivatives similar to 5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde. These compounds play a significant role in various chemical synthesis processes (Chadwick et al., 1973).

Neuroprotective Activities

  • Potential in Neuroprotection : In a study exploring compounds from Gastrodia elata, derivatives of furan-2-carbaldehyde demonstrated potential neuroprotective activity against induced cell damage, suggesting their therapeutic potential in neurodegenerative diseases (Li et al., 2016).

Photocatalytic Applications

  • Biomass-derived Chemical Utilization : Furan-2-carbaldehydes have been utilized as efficient green C1 building blocks in the synthesis of bioactive quinazolin-4(3H)-ones, showcasing their application in environmentally friendly chemical synthesis (Yu et al., 2018).

Therapeutic Applications

  • Antitumor Properties : Compounds including 5-(hydroxymethyl)furan-2-carbaldehyde have shown antitumor activities in vitro, indicating their potential use in cancer therapy (Jia et al., 2015).

Safety and Hazards

The safety data sheet (MSDS) for “5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde” can be found at the provided link . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

5-[(4-ethoxyphenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-2-16-11-3-5-12(6-4-11)17-10-14-8-7-13(9-15)18-14/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRPGVQMLSAAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801230907
Record name 5-[(4-Ethoxyphenoxy)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

438220-46-3
Record name 5-[(4-Ethoxyphenoxy)methyl]-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438220-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Ethoxyphenoxy)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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